molecular formula C10H11ClN2O3 B2676243 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid CAS No. 56835-97-3

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid

Cat. No. B2676243
CAS RN: 56835-97-3
M. Wt: 242.66
InChI Key: SXCMQRJYKRVMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 56835-97-3 . It has a molecular weight of 242.66 . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid is 1S/C10H11ClN2O3/c11-8-5-7 (10 (14)15)6-9 (12-8)13-1-3-16-4-2-13/h5-6H,1-4H2, (H,14,15) . This indicates the molecular structure of the compound.

It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activities and Spectroscopic Characterizations

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid, like its related derivatives, has been explored for its antimicrobial activities. Studies on pyridine carboxylic acids and their derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Spectroscopic (FT-IR and UV-Vis) characterizations, alongside Density Functional Theory (DFT) calculations, have been used to analyze the structure and activity of these compounds. This research highlights the potential of pyridine carboxylic acids in developing new antimicrobial agents (Ö. Tamer et al., 2018).

Catalytic Applications in Organic Synthesis

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid and its derivatives have found applications in catalysis, particularly in facilitating cross-coupling reactions. The use of pyridine-containing palladium-N-heterocyclic carbene complexes has shown excellent performance in Suzuki–Miyaura and Sonogashira cross-coupling reactions. These findings demonstrate the utility of such compounds in organic synthesis, offering a green and efficient approach to creating biologically active molecules and materials (M. Reddy et al., 2016).

Synthesis of Vasodilatory Compounds

Research has also focused on synthesizing new pyridinecarboxylates with potential vasodilation properties. The reaction of morpholine with specific pyridinecarboxylate derivatives has led to compounds showing remarkable potency in vasodilation, which could have implications for treating cardiovascular diseases. Such studies underline the importance of pyridine derivatives in medicinal chemistry, providing insights into developing new therapeutic agents (A. S. Girgis et al., 2008).

Photocatalytic and Photoluminescent Properties

The structural versatility of metal-organic frameworks (MOFs) constructed using pyridine-tricarboxylic acids, akin to 2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid, has been explored. These MOFs exhibit fascinating photocatalytic and photoluminescent properties, useful in environmental remediation and sensing applications. The research highlights how the ligand's structure can influence the properties and applications of the resulting MOFs, paving the way for novel materials in technology and environmental sciences (N. Zhao et al., 2019).

properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-7(10(14)15)6-9(12-8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCMQRJYKRVMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(morpholin-4-yl)pyridine-4-carboxylic acid

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